molecular formula C22H25N3O4 B13743314 (Piperonylpiperazino-carboxymethyl) oxyimino acetophenone CAS No. 38063-85-3

(Piperonylpiperazino-carboxymethyl) oxyimino acetophenone

Cat. No.: B13743314
CAS No.: 38063-85-3
M. Wt: 395.5 g/mol
InChI Key: KWDPSAPVOQDPLI-HAVVHWLPSA-N
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Description

ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME: is a complex organic compound that belongs to the class of oximes It is characterized by the presence of an acetophenone moiety linked to a piperazine ring, which is further substituted with a methylenedioxybenzyl group

Preparation Methods

The synthesis of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxime: The starting material, acetophenone, is reacted with hydroxylamine hydrochloride in the presence of a base to form acetophenone oxime.

    Substitution reaction: The oxime is then reacted with 4-(3,4-methylenedioxybenzyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Chemical Reactions Analysis

ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methylenedioxybenzyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME include:

    Acetophenone oxime: A simpler oxime derivative of acetophenone.

    4-(3,4-Methylenedioxybenzyl)piperazine: A compound with a similar piperazine ring but lacking the oxime group.

    N-(3,4-Methylenedioxybenzyl)piperazine: Another related compound with a different substitution pattern on the piperazine ring.

The uniqueness of ACETOPHENONE,O-((4-(3,4-METHYLENEDIOXYBENZYL)-1-PIPERAZIN-1-YL)CARBONYLMETHYL)OXIME lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

38063-85-3

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(E)-1-phenylethylideneamino]oxyethanone

InChI

InChI=1S/C22H25N3O4/c1-17(19-5-3-2-4-6-19)23-29-15-22(26)25-11-9-24(10-12-25)14-18-7-8-20-21(13-18)28-16-27-20/h2-8,13H,9-12,14-16H2,1H3/b23-17+

InChI Key

KWDPSAPVOQDPLI-HAVVHWLPSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C4=CC=CC=C4

Canonical SMILES

CC(=NOCC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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